Rivaroxaban diol
Description
Contextualization as a Major Metabolite of Rivaroxaban (B1684504)
Rivaroxaban diol is a chemical compound recognized within pharmaceutical science as a metabolite of Rivaroxaban. medchemexpress.comschd-shimadzu.com Rivaroxaban is a potent, selective, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. medchemexpress.comfrontiersin.org The metabolic process of the parent drug, Rivaroxaban, involves several pathways, with the primary one being the oxidative degradation of its morpholinone moiety. nih.gov This oxidative pathway leads to the formation of various metabolites, including this compound. medchemexpress.com
Studies investigating the metabolism of Rivaroxaban in rats, dogs, and humans have identified its metabolic profile. nih.gov Following administration, Rivaroxaban is metabolized, and its byproducts are excreted from the body. nih.gov While unchanged Rivaroxaban is the principal component found in plasma across species, its metabolites are primarily detected in the excreta. frontiersin.orgnih.gov The formation of this compound is a key part of this metabolic clearance process.
Significance in Drug Metabolism Research
The study of metabolites like this compound is fundamental to understanding the complete pharmacokinetic profile of a parent drug. In the case of Rivaroxaban, research indicates that the unchanged drug is the main active component circulating in the plasma. frontiersin.orgnih.gov Studies have not detected any major or pharmacologically active circulating metabolites, suggesting that the therapeutic anticoagulant effect is exerted by Rivaroxaban itself. frontiersin.orgnih.gov
Research Gaps and Future Directions in this compound Studies
While the role of this compound as a metabolite is established, specific, in-depth research focusing solely on this compound is limited. A primary research gap is the detailed characterization of this compound's own pharmacological and toxicological profile. Although it is considered inactive, comprehensive studies to fully exclude any subtle biological effects or potential for off-target interactions are not widely reported.
Future research could be directed toward several key areas. First, there is a need for studies investigating the potential for inter-individual variability in the formation of this compound. This could involve exploring the influence of genetic polymorphisms in metabolic enzymes on the rate and extent of its production. clinpgx.org Such research aligns with the broader trend toward personalized medicine and pharmacogenomics in anticoagulation therapy. nih.gov
Second, developing more sensitive and specific analytical methods to quantify this compound in biological matrices could facilitate more detailed pharmacokinetic modeling. This would allow for a more precise understanding of its formation and elimination kinetics. Finally, as new anticoagulant therapies are developed, comparative studies of their metabolic profiles, including the nature of their metabolites like this compound, will be essential for differentiating between agents and optimizing therapeutic strategies. nih.gov Addressing these knowledge gaps would contribute to a more complete understanding of Rivaroxaban's disposition and the broader field of anticoagulant pharmacology. cardiologyres.org
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1160170-00-2 |
| Molecular Formula | C₁₉H₂₀ClN₃O₆S |
| Molecular Weight | 453.90 g/mol |
Data sourced from Shimadzu Chemistry & Diagnostics and GLP Pharma Standards. schd-shimadzu.comglppharmastandards.com
Table 2: Overview of Rivaroxaban Metabolic Pathways
| Metabolic Pathway | Description | Significance |
|---|---|---|
| Oxidative Degradation of Morpholinone Moiety | The primary metabolic route for Rivaroxaban. This pathway leads to the formation of several metabolites, including this compound. | Major Pathway |
| Hydrolysis of the Central Amide Bond | A secondary, less prominent metabolic route. | Minor Pathway |
| Hydrolysis of the Lactam Amide Bond | Another secondary metabolic route involving the morpholinone ring. | Minor Pathway |
This table summarizes findings on the in vivo metabolism of Rivaroxaban as described in research. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S/c20-16-6-5-15(30-16)18(27)21-9-14-10-23(19(28)29-14)13-3-1-12(2-4-13)22(7-8-24)17(26)11-25/h1-6,14,24-25H,7-11H2,(H,21,27)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZABLIJBKARJCB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676133 | |
| Record name | 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160170-00-2 | |
| Record name | Rivaroxaban diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160170002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | RIVAROXABAN DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KS80AIP17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Structure and Stereochemical Analysis
Elucidation of Molecular Architecture and Functional Groups
Rivaroxaban (B1684504) Diol possesses a complex molecular architecture, characterized by several key functional groups that contribute to its chemical identity. Its molecular formula is C₁₉H₂₀ClN₃O₆S, with a molecular weight of approximately 453.90 g/mol simsonpharma.comschd-shimadzu.comclearsynth.compharmaffiliates.comsynzeal.comlgcstandards.com.
The detailed chemical name provided for Rivaroxaban Diol is (S)-5-chloro-N-((3-(4-(2-hydroxy-N-(2-hydroxyethyl)acetamido)phenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide clearsynth.com. This nomenclature reveals the presence of several distinct functional moieties:
Thiophene (B33073) Ring: A chlorinated thiophene ring forms the terminal part of the molecule, linked via a carboxamide group.
Carboxamide Linkage: This functional group connects the thiophene moiety to the rest of the molecule.
Oxazolidinone Ring: A central heterocyclic oxazolidinone ring is a core structural feature.
Phenyl Ring: A phenyl ring acts as a linker, connecting the oxazolidinone core to the substituted acetamide (B32628) group.
Substituted Acetamide Group: Attached to the phenyl ring is an acetamide derivative where the nitrogen atom is substituted with both a 2-hydroxyacetyl group and a 2-hydroxyethyl group. This substitution pattern accounts for the "diol" designation, indicating the presence of two hydroxyl (-OH) groups.
The identified functional groups are: a chlorinated thiophene, a carboxamide, an oxazolidinone, a phenyl ring, an amide linkage, two hydroxyl groups, an ethyl group, and an acetyl group clearsynth.com.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1160170-00-2 | simsonpharma.comschd-shimadzu.comclearsynth.com |
| Molecular Formula | C₁₉H₂₀ClN₃O₆S | simsonpharma.comschd-shimadzu.comclearsynth.com |
| Molecular Weight | 453.90 g/mol | simsonpharma.comschd-shimadzu.comclearsynth.com |
| Chemical Name | (S)-5-chloro-N-((3-(4-(2-hydroxy-N-(2-hydroxyethyl)acetamido)phenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide | clearsynth.com |
| Appearance | Off-white solid | lgcstandards.com |
Stereochemical Considerations and Isomerism of this compound
The stereochemistry of this compound is a critical aspect of its molecular identity. The chemical name explicitly designates an "(S)" configuration at the C5 position of the oxazolidinone ring clearsynth.com. This specific stereocenter is vital for the biological activity of related compounds, including Rivaroxaban itself.
Furthermore, literature sources indicate that this compound can exist as a "Mixture of Diastereomers" pharmaffiliates.com. This suggests that while the primary structure possesses a defined stereocenter at the oxazolidinone ring, other stereoisomers may be present. These could arise from variations in synthesis, potential epimerization at other sites, or the presence of additional chiral centers that are not explicitly defined in the primary nomenclature or are present as impurities. The precise nature and proportion of these diastereomers would depend on the specific synthetic route or metabolic pathway involved.
Conformational Analysis and Molecular Dynamics
Specific research findings detailing conformational analysis or molecular dynamics studies for this compound are not extensively available within the reviewed literature. Such studies typically investigate the three-dimensional shapes and flexibility of molecules, providing insights into their interactions and behavior. Without dedicated studies, a detailed understanding of this compound's preferred conformations and dynamic molecular behavior remains limited based on the provided information.
List of Compounds Mentioned:
this compound
Rivaroxaban
2-Chlorothiophene
Synthetic Methodologies and Chemical Derivations for Research
Synthetic Routes for Rivaroxaban (B1684504) Diol Reference Standards
The preparation of Rivaroxaban diol as a reference standard requires precise control over stereochemistry. Several approaches utilize readily available chiral precursors or employ asymmetric synthesis methods.
Chiral building blocks are fundamental to constructing the stereochemically defined oxazolidinone ring present in Rivaroxaban and its related compounds. Key precursors that can be utilized or are analogous to those used in Rivaroxaban synthesis include:
(R)-Epichlorohydrin: This epoxide is a common chiral synthon in the synthesis of Rivaroxaban and related oxazolidinone drugs. It serves as a source for the chiral oxazolidinone moiety. Its reaction with nucleophiles, followed by cyclization and further functionalization, can lead to intermediates that, upon appropriate modification, could yield this compound or its precursors semanticscholar.orgx-mol.commdpi.comfrontiersin.orggoogle.commdpi.comgoogle.comgoogle.comgoogle.com.
3-Chloropropane-1,2-diol: This diol, particularly its enantiomerically pure forms, can also serve as a starting material or intermediate in the synthesis of chiral oxazolidinones. It can be transformed into epoxides or directly incorporated into synthetic pathways that introduce the diol functionality researchgate.netbeilstein-journals.orgbeilstein-archives.orggoogleapis.com. For instance, a protocol for a Rivaroxaban intermediate involves reacting (R)-3-chloropropane-1,2-diol with potassium phthalimide (B116566) to yield a diol intermediate researchgate.net.
The synthesis of this compound itself as a metabolite reference standard might involve specific enzymatic or chemical transformations of Rivaroxaban or its direct precursors to introduce the diol functionality. For example, a protected diol intermediate in Rivaroxaban synthesis can be generated via stereoselective reduction of a ketone precursor using Raney-Nickel and ammonium (B1175870) formate (B1220265) in water vulcanchem.com.
Asymmetric synthesis plays a critical role in obtaining enantiomerically pure compounds. While direct literature on the asymmetric synthesis of "this compound" specifically is limited, the principles applied to Rivaroxaban synthesis are transferable.
Asymmetric Henry Reaction: This reaction is a powerful tool for creating chiral β-nitro alcohols, which can be precursors to chiral amines and subsequently incorporated into oxazolidinone structures. Studies have explored the asymmetric Henry reaction for the preparation of Linezolid and Rivaroxaban, using various chiral copper complexes as catalysts to achieve high enantiomeric excesses (up to 91% ee) beilstein-journals.orgnih.govbeilstein-archives.org. These methods, while focused on Rivaroxaban, highlight the strategies for introducing chirality that could be adapted for synthesizing chiral diol intermediates.
Derivatization Strategies for Structural Elucidation and Analytical Quantification
To confirm the structure and quantify this compound, derivatization techniques are often employed, especially when using chromatographic methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Chromatographic Analysis: Methods like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem Mass Spectrometry (MS/MS) are standard for analyzing drug metabolites in biological matrices nih.gov. These methods require well-characterized reference standards.
Derivatization for Detection: While specific derivatization strategies for this compound are not extensively detailed in the provided search results, general approaches for similar compounds involve derivatizing hydroxyl groups to enhance volatility or detectability. For instance, silylation or acylation can be used to modify hydroxyl functionalities for improved chromatographic separation and mass spectrometric detection kingston.ac.uk. The precise derivatization strategy would depend on the specific analytical platform and the need to differentiate this compound from other related compounds.
Process Chemistry Considerations in Metabolite Synthesis
The synthesis of this compound, particularly as a reference standard for metabolic studies, requires careful consideration of process chemistry to ensure purity, yield, and scalability.
Green Chemistry Principles: In the synthesis of Rivaroxaban intermediates, there's a trend towards adopting green chemistry principles. This includes using water as a primary solvent, employing efficient catalysts, and minimizing waste. For example, a synthesis route for a protected diol intermediate uses water as the solvent and Raney-Nickel/ammonium formate as catalysts, aligning with green chemistry goals vulcanchem.com.
Purity and Yield: Achieving high purity is paramount for reference standards. Process optimization focuses on minimizing side reactions and impurities. For instance, in the synthesis of Rivaroxaban, methods have been developed to achieve high yields and purity, often involving crystallization steps from specific solvents like acetic acid or solvent mixtures mdpi.comgoogle.comgoogleapis.com. Similar considerations would apply to the synthesis of this compound.
Metabolite Identification: this compound has been identified as a metabolite of Rivaroxaban medchemexpress.comschd-shimadzu.commedchemexpress.comclearsynth.com. The synthesis of such metabolites is crucial for drug metabolism and pharmacokinetic (DMPK) studies, enabling the identification and quantification of metabolic pathways in vivo and in vitro. The chemical structure of this compound is given as (S)-5-chloro-N-((3-(4-(2-hydroxy-N-(2-hydroxyethyl)acetamido)phenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide, with a molecular formula C₁₉H₂₀ClN₃O₆S and a molecular weight of 453.90 g/mol clearsynth.com.
Metabolic Pathways and Biotransformation Studies
In Vitro Metabolic Profiles in Hepatic Systems
In vitro studies using liver microsomes and hepatocytes provide valuable insights into the specific enzymes and pathways involved in Rivaroxaban (B1684504) metabolism.
Liver microsomes are rich in CYP enzymes and are widely used to study the initial oxidative metabolism of drugs.
Metabolite Profile: In liver microsome incubations with Rivaroxaban, metabolite M-2, resulting from hydroxylation at the morpholinone moiety, was identified as the main metabolite across various species, including humans nih.gov.
Enzyme Contributions: Studies utilizing human liver microsomes (HLMs) and recombinant CYP isoforms have quantified the relative contributions of different CYPs to Rivaroxaban metabolism. These studies confirm the significant role of CYP2J2, CYP3A4, CYP2D6, and CYP4F3 in the hydroxylation of Rivaroxaban. The concentrations of enzymes used in such assays typically include HLMs at 0.3 mg/mL, CYP2J2 at 0.4 mg/mL, and CYP3A4 at 0.6 mg/mL frontiersin.orgnih.gov.
Table 1: Major Oxidative Metabolites of Rivaroxaban in Hepatic Systems
| Metabolite | Primary Formation Pathway | Primary Location of Observation | Relative Importance in Location | Citation(s) |
| M-2 | Hydroxylation at the morpholinone moiety | Liver Microsomes | Main metabolite | nih.gov |
| M-1 | Further oxidation and ring-opening of M-2; Oxidative degradation of morpholinone moiety | Hepatocytes | Main metabolite | nih.govnih.gov |
Metabolite Profile: Incubation of Rivaroxaban with human hepatocytes revealed M-1 as the principal metabolite. M-1 is characterized as a morpholinone ring-opened product formed by further oxidation of M-2 nih.govnih.gov. This pathway highlights the sequential nature of oxidative metabolism, where initial hydroxylation is followed by further oxidation and structural modification.
Completeness of Metabolism: Hepatocyte studies provide a more comprehensive view of Rivaroxaban's metabolism compared to microsomes, as they encompass a broader range of metabolic enzymes and cellular processes.
Table 2: Comparative Catalytic Efficiency of CYP Isoforms for Rivaroxaban Hydroxylation
| CYP Isoform | Relative Catalytic Rate (vs. CYP3A4) | Intrinsic Clearance Ratio (vs. CYP3A4) | Primary Role in Rivaroxaban Metabolism | Citation(s) |
| CYP2J2 | Significantly higher | ~39-fold higher | Dominant hydroxylation | researchgate.netnih.gov |
| CYP3A4 | Baseline | Baseline | Major hydroxylation | nih.gov |
| CYP2D6 | Lower | ~64-fold lower | Contributes to hydroxylation | nih.gov |
| CYP4F3 | Lower | ~100-fold lower | Contributes to hydroxylation | nih.gov |
Note: The formation of Rivaroxaban diol is primarily attributed to these oxidative pathways mediated by CYP enzymes, with CYP2J2 and CYP3A4 being the key players.
Species-Specific Metabolic Comparisons (in vitro)
Table 1: In vitro Metabolic Pathways of Rivaroxaban Across Species
| Metabolic Pathway | Identified Metabolites | Observed in Species (Rats, Dogs, Humans) |
| Oxidative degradation of morpholinone moiety | M-2, M-3, M-8 | Common |
| Hydroxylation at oxazolidinone moiety | M-9 | Common |
| Amide hydrolysis at morpholinone ring | M-7 | Common |
| Amide hydrolysis at chlorothiophene amide moiety | M-13, M-15 | Common |
| Glycine conjugation of M-13 | M-4 | Common |
Metabolic Fate of Unlabeled Diol Investigated Separately
The metabolic fate of an unlabeled metabolite, M-15, which arises from the hydrolysis of the chlorothiophene amide moiety of Rivaroxaban, has been investigated separately using human liver microsomes and hepatocytes nih.gov. In these in vitro incubations, M-15 was observed to undergo initial oxidation to an aldehyde intermediate, M-16 nih.gov. This aldehyde intermediate, M-16, was then further metabolized via two distinct pathways: reduction to an alcohol, M-17, or oxidation to a carboxylic acid, M-18 nih.gov. No metabolism was detected at the chlorothiophene moiety of M-15 itself nih.gov. These findings detail the subsequent biotransformation steps of this specific hydrolysis product.
Advanced Analytical Methodologies for Rivaroxaban Diol Quantification and Identification
Chromatographic Techniques
Chromatography is paramount in separating complex mixtures, enabling the isolation and subsequent detection of specific analytes like Rivaroxaban (B1684504) diol. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely adopted for this purpose.
HPLC is a versatile technique for the separation and quantification of pharmaceutical compounds. Developing a robust HPLC method for Rivaroxaban diol involves optimizing several key parameters to achieve adequate resolution, sensitivity, and reproducibility.
The selection of an appropriate stationary phase is fundamental to achieving effective separation. Reversed-phase chromatography, predominantly utilizing silica-based stationary phases modified with octadecyl (C18) or octyl (C8) chains, is the preferred mode for analyzing this compound due to its moderate polarity chem960.com. C18 columns, with their hydrophobic nature, provide strong retention for non-polar to moderately polar analytes, facilitating separation from more polar impurities or the parent drug. Typical column dimensions for HPLC analysis might include lengths of 150-250 mm and internal diameters of 4.0-4.6 mm, packed with particles of 3-5 µm in size, balancing efficiency and backpressure.
Optimization of the mobile phase is crucial for achieving optimal peak shape, resolution, and retention time. A common approach involves using a mixture of an organic modifier, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The ratio of these components is adjusted, often through gradient elution, to effectively separate this compound from other components. Buffers like ammonium (B1175870) acetate, ammonium formate (B1220265), or phosphate (B84403) buffers are frequently employed to control the pH of the mobile phase, typically in the acidic range (pH 3-5), which can enhance peak symmetry and reproducibility. Additives such as formic acid or trifluoroacetic acid (TFA) may be included to improve ionization efficiency in mass spectrometry detection or to further refine peak shape.
The flow rate of the mobile phase directly impacts chromatographic efficiency and analysis time. For standard HPLC systems, flow rates typically range from 0.8 to 1.5 mL/min. Column temperature is another critical parameter that influences retention, selectivity, and the viscosity of the mobile phase. Maintaining a consistent column temperature, usually between 25°C and 40°C, is essential for achieving reproducible retention times and ensuring the stability of the chromatographic system.
Detection is key to quantifying the separated analytes. Ultraviolet (UV) detection is commonly utilized, with wavelengths selected based on the maximum absorbance of this compound. For Rivaroxaban and its related substances, optimal detection wavelengths are often found in the range of 250-280 nm chem960.com. The use of a Photodiode Array (PDA) detector offers a significant advantage by acquiring spectral data across a range of wavelengths simultaneously. This capability allows for peak purity assessment, aiding in the identification of co-eluting impurities, and provides characteristic UV spectra for compound confirmation chem960.com.
UPLC-MS/MS represents a highly sensitive and selective analytical platform for the identification and quantification of this compound, particularly for trace-level analysis in complex matrices or for definitive structural elucidation. UPLC, utilizing smaller particle size stationary phases (e.g., 1.7 µm) and higher operating pressures, offers faster analysis times and improved resolution compared to conventional HPLC.
Coupling UPLC with Mass Spectrometry (MS), especially tandem mass spectrometry (MS/MS), provides unparalleled specificity and sensitivity. Electrospray ionization (ESI) is the most common ionization technique, typically operated in positive ion mode for this compound. In MS/MS, specific precursor ions corresponding to this compound are selected, fragmented, and their characteristic product ions are monitored using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes. This targeted approach allows for highly sensitive and selective quantification, minimizing interference from the sample matrix. Furthermore, MS/MS provides definitive identification through accurate mass measurements and fragmentation pattern analysis, confirming the identity of this compound.
Table 1: Summary of Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Specification | Reference(s) |
| Stationary Phase | C18 (Octadecyl) bonded silica, 5 µm particle size | chem960.com |
| Column Dimensions | 150 mm x 4.6 mm | |
| Mobile Phase | Acetonitrile : Aqueous Buffer (e.g., 0.1% Formic Acid in Ammonium Acetate, pH 3.5) | |
| Elution Mode | Gradient | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30°C | |
| Detection Wavelength | 254 nm | chem960.com |
| Detector Type | UV/Vis or PDA | chem960.com |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Approaches
Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry (MS/MS) technique widely used for the targeted quantification of specific compounds in complex biological or pharmaceutical samples. In the analysis of this compound, MRM leverages the unique fragmentation pattern of the analyte to achieve high specificity.
The process involves selecting a precursor ion (e.g., the protonated molecule [M+H]+) and then monitoring specific product ions generated from its fragmentation in the second quadrupole (Q2) of a triple quadrupole mass spectrometer. By selecting characteristic precursor-to-product ion transitions, the method significantly reduces background noise and matrix interferences, enabling the accurate quantification of this compound even at low concentrations. Studies analyzing Rivaroxaban and its related compounds often employ LC-MS/MS with MRM for precise quantitation. Developing an MRM method for this compound would involve optimizing collision energies and precursor/product ion pairs to maximize sensitivity and selectivity.
Ionization Modes (e.g., positive ionization)
Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound typically utilizes Electrospray Ionization (ESI), a soft ionization technique suitable for polar and semi-polar molecules. For this compound, positive ionization mode is generally preferred. This is because the molecular structure of this compound contains nitrogen atoms that can readily accept a proton, forming a positively charged ion ([M+H]+) upon introduction into the ESI source.
The formation of these protonated species facilitates their detection and subsequent fragmentation in MS/MS analysis. The efficiency of ionization in positive mode allows for sensitive detection of this compound, which is crucial for quantifying it as an impurity or metabolite present at trace levels. The selection of the appropriate ionization mode is a fundamental step in developing a robust LC-MS/MS method.
Method Validation Parameters
For any analytical method used in pharmaceutical quality control or research, rigorous validation is essential to ensure its reliability, accuracy, and suitability for its intended purpose. The following parameters are critical for validating methods used for this compound.
Specificity and Selectivity
Specificity refers to the ability of the method to measure the target analyte (this compound) accurately in the presence of other components in the sample, such as other impurities, metabolites, or matrix components. Selectivity is closely related and ensures that the analytical signal obtained is solely due to the analyte of interest.
For this compound, this is typically demonstrated by analyzing blank samples (e.g., placebo or biological matrix without the analyte) and spiked samples. The chromatographic separation, often achieved using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), plays a crucial role in achieving selectivity. The method should show no interfering peaks at the retention time of this compound. Furthermore, the MS/MS detection in MRM mode provides an additional layer of selectivity by monitoring specific ion transitions unique to this compound.
Linearity and Calibration Range
Linearity assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range defines the interval between the lower and upper concentrations of this compound for which the method has been demonstrated to provide reliable and reproducible results.
To establish linearity, a series of standard solutions of this compound at different concentrations are analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the corresponding analyte concentrations. The linearity is typically evaluated using linear regression analysis, with acceptable correlation coefficients (e.g., r² ≥ 0.995) and residuals. The calibration range should encompass the expected concentrations of this compound in the samples being analyzed, from trace levels up to potentially higher concentrations if it's a significant impurity or metabolite.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably detected by the method, even if it cannot be accurately quantified. The Limit of Quantification (LOQ) is the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy.
These parameters are crucial for methods intended to detect and quantify trace amounts of impurities or metabolites. LOD and LOQ are typically determined by analyzing samples with known low concentrations of this compound and evaluating the signal-to-noise ratio (S/N) or by analyzing replicate samples at very low concentrations. For quantitative methods, an S/N ratio of at least 10 is often considered for LOQ, while a lower ratio (e.g., 3) might be used for LOD. Establishing appropriate LOD and LOQ values ensures that the method is sensitive enough for its intended application, such as monitoring low-level impurities in pharmaceutical products.
Precision and Accuracy (Intra-day and Inter-day)
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as relative standard deviation (RSD). Precision is evaluated at two levels:
Intra-day precision (Repeatability): Assesses the variability of results obtained from replicate analyses performed within a single day by the same analyst using the same equipment.
Inter-day precision (Intermediate Precision/Reproducibility): Assesses the variability of results obtained on different days, by different analysts, or using different equipment within the same laboratory.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery or relative error. Accuracy is evaluated by analyzing samples spiked with known amounts of this compound and comparing the measured concentration to the spiked concentration.
For this compound, acceptable RSD values for precision (typically ≤ 15% at LOQ and ≤ 5% at higher concentrations) and recovery values for accuracy (e.g., 80-120% at LOQ and 95-105% at higher concentrations) are determined based on regulatory guidelines and the intended use of the method.
Impurity Profiling and Degradation Product Analysis
Identification of Rivaroxaban (B1684504) Diol as a Process-Related Impurity
The manufacturing process of Rivaroxaban can lead to the formation of various process-related impurities mdpi.comsymbiosisonlinepublishing.comresearchgate.netepo.org. Identifying and controlling these impurities is essential for the safety and efficacy of the final drug product. Rivaroxaban Diol has been identified as a compound associated with Rivaroxaban, listed both as an impurity veeprho.com and a metabolite medchemexpress.com. Its chemical identity is described by CAS No: 1160170-00-2, with a molecular formula of C19H20ClN3O6S and a molecular weight of 453.9 synzeal.com.
Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are instrumental in the profiling of these process-related impurities mdpi.comsymbiosisonlinepublishing.comjapsonline.comnih.gov. Studies have reported the development of stability-indicating RP-HPLC methods capable of separating and identifying not only stress-induced degradation products but also unknown process-related impurities mdpi.comnih.gov. For instance, one study identified several specific impurities, including Impurities G, D, H, C, E, A, and F, along with other unknown impurities, using an HPLC-PDA system mdpi.com. Another research effort focused on the identification and synthesis of seven process-related impurities encountered during Rivaroxaban's development researchgate.net.
Forced Degradation Studies for Rivaroxaban and Diol Metabolite
Forced degradation studies, also known as stress testing, are conducted to elucidate the degradation pathways of a drug substance and to establish its intrinsic stability characteristics ijper.org. These studies expose Rivaroxaban to various stress conditions that mimic potential environmental influences during manufacturing, storage, and transport, as mandated by ICH guidelines mdpi.comnih.govasianpubs.orgnih.gov. The primary goal is to generate all possible degradation products and to demonstrate that the analytical methods employed are stability-indicating, meaning they can accurately quantify the drug in the presence of its degradants.
Thermal Degradation
Studies suggest that Rivaroxaban possesses relative stability under thermal stress conditions asianpubs.orgresearchgate.net. Exposure to elevated temperatures for defined periods has generally not resulted in substantial degradation of the drug substance in multiple reports mdpi.comnih.govijper.org. In contrast, one study reported degradation of Rivaroxaban upon exposure to heat ajpsonline.com.
Oxidative Degradation
Rivaroxaban is also susceptible to oxidative degradation mdpi.comnih.govasianpubs.orgnih.govijper.orgresearchgate.net. Exposure to oxidizing agents, such as hydrogen peroxide, can induce the formation of degradation products mdpi.comnih.govasianpubs.orgnih.govresearchgate.net. While most studies indicate susceptibility to oxidation, one report suggested that Rivaroxaban remained stable under oxidative conditions researchgate.net.
Isolation and Characterization of Degradation Products
Following the identification of degradation products through forced degradation studies, their isolation and structural characterization are critical steps. This process allows for a deeper understanding of the degradation pathways and aids in the development of robust analytical methods capable of detecting and quantifying these impurities mdpi.comasianpubs.orgresearchgate.net.
Advanced analytical techniques are employed for this purpose. HPLC coupled with Photodiode Array (PDA) detection is commonly used for the initial separation and detection of degradation products mdpi.comnih.gov. For definitive structural elucidation, techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Mass Directed Auto Purification (MDAP), Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are utilized asianpubs.orgresearchgate.net.
Several degradation products resulting from these stress studies have been identified and characterized. For example, studies have reported the detection of specific impurities by HPLC, including Impurities G, D, H, C, E, A, and F, along with several unidentified impurities mdpi.comnih.gov. Furthermore, research has detailed the characterization of novel degradant products formed under hydrolytic stress. These include:
(R)-5-chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)-phenyl)amino)propyl)thiophene-2-carboxamide (DP-1) asianpubs.org.
(R)-2-(2-((4-((3-(5-chlorothiophene-2-carboxamido)-2-hydroxypropyl)amino)phenyl)amino)ethoxy)acetic acid (DP-2) asianpubs.org.
5-chlorothiophene-2-carboxylic acid (DP-3) asianpubs.org.
(S)-2-(2-((4-(5-((5-chlorothio-phene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)ethoxy)acetic acid (DP-4) asianpubs.org.
The characterization of these degradation products is vital for establishing the stability profile of Rivaroxaban and for ensuring the suitability of analytical methods for quality control mdpi.comresearchgate.net.
Data Tables
Table 1: Identified Impurities and Retention Times of Rivaroxaban
| Impurity Name | Retention Time (min) |
| Rivaroxaban | 12.20 |
| Impurity G | 2.79 |
| Impurity D | 3.50 |
| Unknown Impurity | 3.20 |
| Unknown Impurity | 4.00 |
| Impurity H | 5.32 |
| Unknown Impurity | 4.59 |
| Unknown Impurity | 4.77 |
| Impurity C | 6.14 |
| Impurity E | 8.36 |
| Impurity A | 9.03 |
| Impurity F | 9.49 |
Source: mdpi.com
Table 2: Characterized Degradation Products of Rivaroxaban
| Degradant Product ID | Chemical Name | Molecular Weight ( g/mol ) | Molecular Formula |
| DP-1 | (R)-5-chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)-phenyl)amino)propyl)thiophene-2-carboxamide | 409.09 | C18H20N3O4SCl |
| DP-2 | (R)-2-(2-((4-((3-(5-chlorothiophene-2-carboxamido)-2-hydroxypropyl)amino)phenyl)amino)ethoxy)acetic acid | 427.90 | C18H22N3O5SCl |
| DP-3 | 5-chlorothiophene-2-carboxylic acid | 161.95 | C5H3O2SCl |
| DP-4 | (S)-2-(2-((4-(5-((5-chlorothio-phene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)ethoxy)acetic acid | 453.08 | C19H20N3O6SCl |
Source: asianpubs.org
Table 3: Key Method Validation Parameters for Rivaroxaban Analysis
| Parameter | Value | Source(s) |
| Linearity Range (ppm/µg/mL) | 50-1000 ppm nih.gov; 300-1000 µg/mL kingston.ac.uk; 5-50 µg/mL researchgate.net | mdpi.comnih.govresearchgate.netkingston.ac.uk |
| Correlation Coefficient (r²) | > 0.999 nih.govkingston.ac.uk; 0.9992 researchgate.net | nih.govresearchgate.netkingston.ac.uk |
| Limit of Detection (LOD) | 0.30 ppm mdpi.comnih.gov; 0.402 µg/mL kingston.ac.uk; 0.054 µg/mL researchgate.net | mdpi.comnih.govresearchgate.netkingston.ac.uk |
| Limit of Quantitation (LOQ) | 1.0 ppm mdpi.comnih.gov; 1.326 µg/mL kingston.ac.uk; 0.164 µg/mL researchgate.net | mdpi.comnih.govresearchgate.netkingston.ac.uk |
| Accuracy (% Recovery) | 98.6–103.4% mdpi.comnih.gov; 99.98%, 100.13%, 100.09%, 100.12% kingston.ac.uk | mdpi.comnih.govkingston.ac.uk |
| Precision (% RSD) | < 2% mdpi.comnih.gov; 0.41 kingston.ac.uk; 0.72% to 2.44% (impurities) symbiosisonlinepublishing.com | mdpi.comsymbiosisonlinepublishing.comnih.govkingston.ac.uk |
| Rivaroxaban Retention Time | ~12 min nih.gov; 12.20 min mdpi.com | mdpi.comnih.gov |
Development of Stability-Indicating Methods for Related Substances
The meticulous control of impurities and degradation products is paramount in ensuring the quality, safety, and efficacy of pharmaceutical active ingredients (APIs) like Rivaroxaban. This compound (CAS No: 1160170-00-2), a specific impurity or related substance of Rivaroxaban, requires robust analytical methods for its detection and quantification. The development of stability-indicating methods is crucial, as these methods must accurately separate and quantify this compound from the API and other potential impurities, even under various stress conditions that mimic storage and manufacturing environments.
Forced Degradation Studies for Impurity Generation
To establish the stability profile of Rivaroxaban and to identify potential degradation products, including this compound, forced degradation studies are systematically conducted. These studies involve exposing Rivaroxaban to various stress conditions as recommended by international guidelines, such as those from the International Conference on Harmonization (ICH). Common stress conditions include:
Hydrolytic Degradation: Exposure to acidic (e.g., HCl) and alkaline (e.g., NaOH) conditions, as well as neutral hydrolysis. Rivaroxaban has demonstrated significant susceptibility to both acidic and basic environments, leading to the formation of multiple degradation products mdpi.comkingston.ac.ukresearchgate.netrsc.orgasianjpr.com.
Oxidative Degradation: Treatment with oxidizing agents like hydrogen peroxide.
Thermal Degradation: Exposure to elevated temperatures.
Photolytic Degradation: Exposure to UV or visible light.
These studies are designed to generate a comprehensive set of degradation products, which are then used to challenge and validate the specificity of the analytical methods developed. The presence and behavior of this compound under these conditions are key parameters assessed during method development.
Analytical Method Development and Chromatographic Conditions
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary techniques employed for the development of stability-indicating methods for Rivaroxaban and its related substances, including this compound. The goal is to achieve adequate separation of this compound from the main drug substance and other impurities.
A typical stability-indicating HPLC method involves an isocratic or gradient elution using a reversed-phase C18 column. Common chromatographic conditions reported in the literature for Rivaroxaban impurity profiling are summarized below:
| Parameter | Typical Specification | Reference(s) |
| Column | C18 (e.g., Thermo ODS Hypersil, Hypersil BDS, Kinetex C18) (4.6 × 250 mm, 5 µm or similar dimensions) | mdpi.comrsc.orgasianjpr.comfrontiersin.orgnih.govnih.gov |
| Mobile Phase | Mixtures of acetonitrile (B52724)/methanol with aqueous buffers (e.g., monobasic potassium phosphate (B84403) buffer at pH 2.9, ammonium (B1175870) acetate) | mdpi.comrsc.orgasianjpr.comfrontiersin.orgnih.govnih.gov |
| Flow Rate | 1.0 mL/min or 1.5 mL/min | mdpi.comkingston.ac.ukrsc.orgasianjpr.comfrontiersin.orgnih.gov |
| Detection Wavelength | 249 nm, 250 nm, or 254 nm (UV detection, often with a Photodiode Array (PDA) detector) | mdpi.comkingston.ac.ukasianjpr.comfrontiersin.orgnih.govnih.gov |
| Column Temperature | Ambient temperature | mdpi.comrsc.orgfrontiersin.orgnih.gov |
| Injection Volume | 10-20 µL | mdpi.comkingston.ac.ukrsc.org |
Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is often utilized in conjunction with HPLC/UPLC to identify and characterize the structures of unknown impurities and degradation products, including this compound kingston.ac.ukresearchgate.netrsc.org.
Method Validation for Related Substances
Once a suitable chromatographic method is developed, it undergoes rigorous validation according to ICH guidelines to ensure its reliability for quantifying this compound and other related substances. Key validation parameters include:
Specificity: The method must be able to accurately separate this compound from Rivaroxaban and any other process-related impurities or degradation products. Forced degradation studies are critical to demonstrate this specificity, ensuring no co-elution occurs mdpi.comasianjpr.comfrontiersin.orgnih.gov.
Linearity: The method should demonstrate a linear relationship between the concentration of this compound (or a representative impurity) and the detector response over a defined range.
Accuracy: Assessed through recovery studies, ensuring the method can accurately quantify the analyte at known concentrations. Recoveries typically fall within the range of 90-110% mdpi.comkingston.ac.uknih.govresearchgate.net.
Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (RSD) values generally required to be less than 2% or 10% depending on the parameter mdpi.comkingston.ac.ukfrontiersin.orgnih.govresearchgate.net.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters establish the lowest concentrations at which this compound can be reliably detected and quantified, respectively. Typical LOD values are in the range of 0.30 ppm, and LOQ values around 1.0 ppm have been reported for Rivaroxaban mdpi.com.
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate) indicates its reliability for routine use.
Table 1: Summary of Typical Validation Parameters for Rivaroxaban Impurity Analysis
| Parameter | Typical Reported Values | Reference(s) |
| Linearity | R² > 0.999 over concentration ranges such as 50–1000 ppm or 20-100 µg/mL | mdpi.comkingston.ac.ukasianjpr.comfrontiersin.orgresearchgate.net |
| Accuracy | Recovery: 98.6–103.4% or 90–110% | mdpi.comkingston.ac.uknih.govresearchgate.net |
| Precision | % RSD < 2.0% or < 10% (for repeatability and intermediate precision) | mdpi.comkingston.ac.ukfrontiersin.orgnih.govresearchgate.net |
| LOD | Typically in the range of 0.02–0.40 µg/mL or ppm | mdpi.comkingston.ac.ukresearchgate.net |
| LOQ | Typically in the range of 0.06–1.33 µg/mL or ppm | mdpi.comkingston.ac.ukresearchgate.net |
These validated methods are essential for ensuring that this compound levels in Rivaroxaban API and finished drug products remain within acceptable pharmacopoeial limits, thereby safeguarding product quality.
Preclinical Metabolic and Pharmacokinetic Characterization of Rivaroxaban Diol
Metabolite Formation and Elimination in Animal Models
In preclinical animal models, including rats and dogs, rivaroxaban (B1684504) undergoes metabolism primarily through oxidative degradation of its morpholinone moiety. This process leads to the formation of several hydroxylated metabolites, which are precursors to or can be considered diol-type metabolites. In vitro studies using liver microsomes and hepatocytes from these species have identified these primary oxidative pathways.
The main hydroxylated metabolites identified are M-2, M-3, and M-8 (formed by hydroxylation at the morpholinone moiety) and M-9 (formed by hydroxylation at the oxazolidinone moiety). In microsomal incubations, M-2 is the principal metabolite. This M-2 metabolite is then further oxidized to form M-1, a product with an opened morpholinone ring, which is the main metabolite found in hepatocyte incubations.
In in vivo studies, after administration of radiolabeled rivaroxaban to rats and dogs, the parent drug and its metabolites are rapidly excreted. nih.gov Elimination occurs through both renal and fecal/biliary routes. nih.govresearchgate.net In rats, urinary and fecal excretion accounted for 25% and 67% of the dose, respectively. In dogs, the proportions were 52% for urinary excretion and 43% for fecal excretion. researchgate.net
While several minor metabolites, including the hydroxylated forms, are detected, the most prominent metabolite found in the excreta of all species is M-1. nih.gov In rats, M-1 was the major metabolite in urine, accounting for 12% of the dose. inoncology.es Another significant metabolite, M-4, was the major metabolite in dog urine at 16% of the dose. inoncology.es
Contribution of Rivaroxaban Diol to Overall Pharmacokinetic Profile
Despite the variety of metabolites formed, preclinical studies in rats and dogs consistently show that unchanged rivaroxaban is the dominant compound in plasma at all observed time points. nih.govdoi.org There are no major or pharmacologically active circulating metabolites detected in the plasma of these animal models. inoncology.esdoi.org
Contribution of Rivaroxaban and Metabolite M-1 to Total Plasma Radioactivity (AUC) in Animal Models
| Species | Unchanged Rivaroxaban (% of Total Radioactivity AUC) | Metabolite M-1 (% of Total Radioactivity AUC) | Reference |
|---|---|---|---|
| Rat | 83% | 6% | doi.org |
| Dog | 71% | 5% | doi.org |
Comparative Biotransformation Across Different Animal Species
The metabolic pathways of rivaroxaban demonstrate a high degree of qualitative similarity across the preclinical species studied (rats and dogs) and humans. nih.gov The primary route of biotransformation in all species is the oxidative degradation of the morpholinone moiety. nih.gov
Comparison of Major Metabolites in Urine of Preclinical Models
| Species | Major Urinary Metabolite | % of Administered Dose | Reference |
|---|---|---|---|
| Rat | M-1 | ~12% | inoncology.es |
| Dog | M-4 | ~16% | inoncology.es |
Investigation of Metabolic Enzyme Induction or Inhibition by this compound
Specific research investigating the potential of rivaroxaban's diol metabolites to induce or inhibit metabolic enzymes is not extensively documented. Preclinical and clinical drug interaction studies have primarily focused on the parent compound, rivaroxaban.
These studies have shown that rivaroxaban has a low propensity for clinically significant drug-drug interactions related to enzyme modulation. nih.govnih.gov Rivaroxaban is not considered a significant inhibitor of major cytochrome P450 (CYP) enzymes such as CYP3A4. nih.gov Similarly, there is no evidence to suggest that rivaroxaban is a relevant inducer of key CYP enzymes. The metabolism of rivaroxaban itself involves CYP3A4, CYP2J2, and CYP-independent mechanisms. scienceopen.com While strong inhibitors or inducers of these pathways can affect rivaroxaban's clearance, rivaroxaban itself does not appear to significantly alter the metabolism of other drugs. nih.govmdpi.com Given that the diol metabolites are minor, transient components in circulation, it is considered unlikely that they would exert a significant inductive or inhibitory effect on metabolic enzymes.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Rivaroxaban diol in pharmaceutical formulations, and how are they optimized for accuracy?
- Methodological Answer: Analytical validation for this compound involves parameters such as specificity, linearity, precision, accuracy, and robustness, as per FDA, ICH, and USP guidelines. Techniques like high-performance liquid chromatography (HPLC) or UV-spectrophotometry are commonly employed. For example, specificity is tested by analyzing interference from excipients, while linearity is established across a concentration range (e.g., 80–120% of target). Recovery studies (spiked placebo samples) validate accuracy, and inter-day/intra-day precision tests ensure reproducibility .
Q. How is the structural identity of this compound confirmed in synthetic batches?
- Methodological Answer: Structural confirmation relies on spectroscopic techniques such as proton nuclear magnetic resonance (HNMR) and mass spectrometry (MS). For instance, HNMR in DMSO-d6 solvent (as shown in quality control data) identifies characteristic peaks for the diol moiety, such as hydroxyl protons at δ 4.5–5.0 ppm. MS fragmentation patterns further validate molecular weight and functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Safety measures include using EN 166-compliant goggles, fire-resistant lab coats, and nitrile gloves to prevent skin/eye contact. Respiratory protection (e.g., full-face respirators) is required if airborne exposure exceeds limits. Environmental precautions, such as containing spills and avoiding aquatic release, are mandatory due to its chronic toxicity to aquatic life (GHS09 classification) .
Q. What is the pharmacological mechanism of this compound, and how does it differ from other Factor Xa inhibitors?
- Methodological Answer: this compound inhibits both free and clot-bound Factor Xa, disrupting thrombin generation. Unlike betrixaban, it is optimized for high selectivity and low hERG channel affinity, reducing cardiac toxicity risks. Its binding kinetics to Factor Xa’s active site are validated via crystallography and enzymatic assays .
Advanced Research Questions
Q. How can bioavailability challenges of this compound be addressed using advanced formulation strategies?
- Methodological Answer: Polymeric amorphous solid dispersions (e.g., with PVP-VA64) enhance solubility by disrupting crystallinity. Melt adsorption onto porous carriers (e.g., Neusilin US2) further improves dissolution rates. Method optimization involves Design of Experiments (DoE) to assess polymer-drug ratios and processing parameters like temperature .
Q. How do clinical data contradictions arise when comparing this compound’s efficacy to warfarin in specific subpopulations?
- Methodological Answer: Subgroup analyses from trials like EINSTEIN-DV/PE reveal comparable efficacy in cancer patients but highlight variability in fragile populations. For example, in centers with high warfarin TTR (time in therapeutic range), this compound may underperform, necessitating risk-benefit stratification using bleeding scores (e.g., HAS-BLED) and renal function metrics .
Q. What methodologies are employed to profile and quantify this compound impurities during synthesis?
- Methodological Answer: Impurity profiling uses HPLC-MS to detect byproducts like 1-phenylpiperidine (Impurity 46). Forced degradation studies (acid/base hydrolysis, oxidative stress) identify degradation pathways. Quantification follows ICH Q3B guidelines, with thresholds set at 0.10% for unidentified impurities and 0.15% for identified toxicants .
Q. How do exposure-response relationships inform dosing adjustments in special populations (e.g., elderly or renally impaired patients)?
- Methodological Answer: Population pharmacokinetic (PopPK) models integrate covariates like creatinine clearance and age. For elderly patients, reduced clearance (due to lower CYP3A4 activity) necessitates dose adjustments, validated via Monte Carlo simulations. Exposure-safety analyses (e.g., ISTH bleeding risks) guide individualized regimens .
Q. What are the limitations of extrapolating adult-derived this compound data to pediatric venous thromboembolism (VTE) studies?
- Methodological Answer: Pediatric hemostatic systems exhibit developmental differences (e.g., lower antithrombin levels), altering drug response. Bridging studies require age-stratified pharmacokinetic sampling and Bayesian modeling to predict doses. Safety endpoints must account for growth-related bleeding risks, which are absent in adult trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
